2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate
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Overview
Description
2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group substituted with a prop-2-en-1-yl group and a but-1-en-1-ylcarbamate group. Carbamates are widely known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-(Prop-2-en-1-yl)phenol with but-1-en-1-yl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the production of specialty materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-en-1-yl)phenol
- But-1-en-1-yl isocyanate
- Phenyl carbamates
Uniqueness
2-(Prop-2-en-1-yl)phenyl but-1-en-1-ylcarbamate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
88310-15-0 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2-prop-2-enylphenyl) N-but-1-enylcarbamate |
InChI |
InChI=1S/C14H17NO2/c1-3-5-11-15-14(16)17-13-10-7-6-9-12(13)8-4-2/h4-7,9-11H,2-3,8H2,1H3,(H,15,16) |
InChI Key |
WXHUWIDYJDATBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CNC(=O)OC1=CC=CC=C1CC=C |
Origin of Product |
United States |
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